5-Propoxy-1,2,3,4-tetrahydronaphthalen-1-one
Overview
Description
5-Propoxy-1,2,3,4-tetrahydronaphthalen-1-one is a synthetic organic compound with the molecular formula C13H16O2 and a molecular weight of 204.26 g/mol . It is known for its role as a potent and selective agonist of the D2 dopamine receptor, making it valuable in various scientific experiments, particularly in the fields of neuroscience and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propoxy-1,2,3,4-tetrahydronaphthalen-1-one typically involves the following steps:
Starting Material: The synthesis begins with a naphthalene derivative.
Propoxylation: The naphthalene derivative undergoes a propoxylation reaction, where a propoxy group is introduced.
Reduction: The resulting compound is then subjected to reduction to form the tetrahydronaphthalen-1-one structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Propoxy-1,2,3,4-tetrahydronaphthalen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Propoxy-1,2,3,4-tetrahydronaphthalen-1-one has several scientific research applications:
Neuroscience: As a selective agonist of the D2 dopamine receptor, it is used to study dopamine-related pathways and neurological disorders.
Drug Discovery: The compound is valuable in the development of new drugs targeting the dopamine receptor.
Chemistry: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Research involving cellular signaling and receptor interactions often utilizes this compound.
Mechanism of Action
The mechanism of action of 5-Propoxy-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with the D2 dopamine receptor. Upon binding to the receptor, it activates the receptor’s signaling pathways, leading to various physiological and biochemical effects. The compound’s selectivity for the D2 receptor makes it a valuable tool for studying dopamine-related functions and disorders.
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one
- 5-Ethoxy-1,2,3,4-tetrahydronaphthalen-1-one
- 5-Butoxy-1,2,3,4-tetrahydronaphthalen-1-one
Uniqueness
5-Propoxy-1,2,3,4-tetrahydronaphthalen-1-one is unique due to its specific propoxy group, which imparts distinct chemical and biological properties. Its selectivity for the D2 dopamine receptor sets it apart from other similar compounds, making it particularly useful in neuroscience and drug discovery research.
Properties
IUPAC Name |
5-propoxy-3,4-dihydro-2H-naphthalen-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-2-9-15-13-8-4-5-10-11(13)6-3-7-12(10)14/h4-5,8H,2-3,6-7,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SADDIQDKCYKDGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC2=C1CCCC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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